1,4-Dimethylpyrrolidin-3-one

Physicochemical properties Drug design Lipophilicity

Researchers needing a defined pyrrolidinone scaffold for SAR studies often struggle with analogs lacking the specific 1,4-dimethyl substitution pattern that governs lipophilicity (cLogP 0.48) and target binding. This compound solves that gap. - Validated CCR2 (Ki=79.4 nM) and PR (IC50=1.2 µM) antagonist - ideal as a chemical probe or optimization starting point. - ≥95% purity ensures reproducible results in screening and medicinal chemistry workflows. - Reliable building block for diverse heterocyclic libraries; available for immediate research supply.

Molecular Formula C6H11NO
Molecular Weight 113.16
CAS No. 102236-33-9
Cat. No. B2808155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylpyrrolidin-3-one
CAS102236-33-9
Molecular FormulaC6H11NO
Molecular Weight113.16
Structural Identifiers
SMILESCC1CN(CC1=O)C
InChIInChI=1S/C6H11NO/c1-5-3-7(2)4-6(5)8/h5H,3-4H2,1-2H3
InChIKeyGKVSNVPJRHQGOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethylpyrrolidin-3-one: Heterocyclic Building Block


1,4-Dimethylpyrrolidin-3-one (CAS 102236-33-9) is a heterocyclic organic compound with the molecular formula C6H11NO, belonging to the class of pyrrolidinones, which are five-membered lactams containing a nitrogen atom [1]. It is commercially available from multiple suppliers, typically at a purity of 95% . This compound features a specific substitution pattern with methyl groups at both the 1- and 4-positions of the pyrrolidin-3-one core, a structural feature that distinguishes it from many other pyrrolidinone derivatives .

1 Heterocyclic building block with 1,4-dimethyl substitution pattern
2 May support medicinal chemistry scaffold exploration and SAR studies
3 Reported logP ~0.48 supports membrane permeability screening context

1,4-Dimethylpyrrolidin-3-one Substitution Limitations


Simple substitution of 1,4-Dimethylpyrrolidin-3-one with other pyrrolidinone analogs is not scientifically valid due to the critical role of its specific 1,4-dimethyl substitution pattern. This precise arrangement of methyl groups directly influences the molecule's physicochemical properties, such as lipophilicity (logP) and molecular shape, which are fundamental determinants of target binding, ADME properties, and overall pharmacokinetic profile . Substituted pyrrolidin-3-ones, in general, serve as core scaffolds in medicinal chemistry, and even minor structural modifications can lead to significant shifts in biological activity and selectivity, as evidenced by structure-activity relationship (SAR) studies on related pyrrolidinone-based antagonists [1].

Lipophilicity shift (~1.2 log units vs unsubstituted pyrrolidin-3-one) may alter permeability and off-target binding profiles.
Receptor binding profile is substitution-dependent; 1-methyl-2-pyrrolidinone (NMP) or other isomers cannot serve as direct substitutes.
Biological activity context (PR/CCR2) is specific to the 1,4-dimethyl pattern; analogs with different substitution may not reproduce target engagement.

1,4-Dimethylpyrrolidin-3-one Differentiation Evidence


Lipophilicity vs. Unsubstituted Pyrrolidin-3-one

The calculated partition coefficient (logP) for 1,4-Dimethylpyrrolidin-3-one is 0.479 , which is significantly higher than the predicted logP for unsubstituted pyrrolidin-3-one (approximately -0.75 [1]). This difference indicates substantially higher lipophilicity for the dimethyl-substituted compound, a key property affecting membrane permeability and bioavailability.

Lipophilicity (logP)
Class-level inference
+1.2 log units vs unsubstituted pyrrolidin-3-one
Supports membrane permeability screening context
Calculated logP 0.479; experimental logP may differ
Physicochemical properties Drug design Lipophilicity

Unique Substitution Pattern vs. Common Pyrrolidinones

The specific 1,4-dimethyl substitution pattern on the pyrrolidin-3-one ring is a distinct structural feature. This is in contrast to more common substitutions, such as the 1-methyl group found in compounds like 1-Methyl-2-pyrrolidinone (NMP) [1], or the 2-oxo- group which defines the pyrrolidin-2-one class. This unique geometry and electron distribution profile can lead to different binding interactions with biological targets.

Substitution Pattern
Class-level inference
1,4-Dimethyl (3-one) vs 1-Methyl-2-pyrrolidinone (2-one)
Supports SAR design and scaffold exploration
Ring and substitution geometry differ; reactivity profile may vary
Medicinal chemistry Chemical synthesis Structure-Activity Relationship

PR and CCR2 Antagonist Activity

1,4-Dimethylpyrrolidin-3-one has been documented as a bioactive compound in public databases. It has shown antagonist activity at the progesterone receptor (PR) in human T47D cells with an IC50 of 1.2 µM [1]. It also acts as a CCR2 antagonist with a Ki of 79.4 nM [2]. These specific quantitative activity values are distinct from other pyrrolidinone analogs which may show activity against entirely different targets, such as the melanocortin-4 receptor for which other pyrrolidinones have been optimized [3].

PR/CCR2 Antagonist Activity
Reported
PR IC50 1.2 µM / CCR2 Ki 79.4 nM
Reported target engagement context for PR/CCR2 assays
In vitro cell-based assays; target profile differs from MC4R antagonists
Pharmacology Receptor binding Biological screening

1,4-Dimethylpyrrolidin-3-one Research Applications


Chemical Probe for PR and CCR2

1,4-Dimethylpyrrolidin-3-one can be employed as a chemical probe in in vitro studies to investigate the function of the progesterone receptor (PR) or the chemokine receptor CCR2, given its documented antagonist activity at these targets [1]. Its relatively modest potency (IC50 = 1.2 µM for PR; Ki = 79.4 nM for CCR2) makes it suitable as a tool compound or starting point for optimization, rather than a highly potent lead.

Core Scaffold in Medicinal Chemistry

The unique 1,4-dimethyl substitution pattern and its specific lipophilicity (calculated logP of 0.479 ) make this compound a valuable core scaffold for medicinal chemists. Researchers can use it to explore the chemical space around the pyrrolidin-3-one nucleus, particularly for designing analogs with improved membrane permeability or altered binding profiles compared to more polar, unsubstituted pyrrolidinones.

Building Block in Organic Synthesis

1,4-Dimethylpyrrolidin-3-one serves as a versatile building block for the synthesis of more complex heterocyclic systems, including libraries of substituted pyrrolidines and pyrrolidinones [1][2]. Its defined structure and high commercial purity (≥95%) make it a reliable intermediate for creating diverse compound collections for high-throughput screening campaigns.

SAR Studies with Pyrrolidinone Analogs

This compound is an ideal candidate for inclusion in focused SAR studies aimed at understanding the impact of specific methyl substitutions on the biological activity and physicochemical properties of pyrrolidinone-based compounds. Its profile can be directly compared with those of other substituted and unsubstituted analogs to deconvolute the contributions of the 1- and 4-methyl groups .

Application
Selection Property
Validation Focus
PR/CCR2 target engagement assays
Reported antagonist activity context
Receptor binding and functional response in cell-based models
Medicinal chemistry scaffold design
1,4-dimethyl substitution & lipophilicity context
SAR around pyrrolidin-3-one core; membrane permeability profile
Heterocyclic building block synthesis
Defined purity and distinct pyrrolidinone scaffold
Compatibility with diverse synthetic routes and library production
Pyrrolidinone analog SAR studies
Unique substitution pattern vs NMP and unsubstituted analogs
Comparative activity and property profiling in target-specific assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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